molecular formula C9H13ClFNO B13576617 2-(3-Fluorophenyl)-2-methoxyethan-1-aminehydrochloride

2-(3-Fluorophenyl)-2-methoxyethan-1-aminehydrochloride

Cat. No.: B13576617
M. Wt: 205.66 g/mol
InChI Key: FCMGPCMELWSGGT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-methoxyethan-1-aminehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and methoxyethanamine.

    Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a condensation reaction with methoxyethanamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amine.

    Hydrochloride Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

    Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-methoxyethan-1-aminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Fluorinated ketones or aldehydes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted phenylmethanamines.

Scientific Research Applications

2-(3-Fluorophenyl)-2-methoxyethan-1-aminehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-methoxyethan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroamphetamine: A stimulant with similar structural features but different pharmacological properties.

    2-Fluoromethamphetamine: Another fluorinated phenylmethanamine with distinct effects and uses.

    4-Fluorophenylmethanamine: A related compound with variations in the position of the fluorine atom.

Uniqueness

2-(3-Fluorophenyl)-2-methoxyethan-1-aminehydrochloride is unique due to its specific substitution pattern and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

2-(3-fluorophenyl)-2-methoxyethanamine;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-12-9(6-11)7-3-2-4-8(10)5-7;/h2-5,9H,6,11H2,1H3;1H

InChI Key

FCMGPCMELWSGGT-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CC(=CC=C1)F.Cl

Origin of Product

United States

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